Cc1c(cnc2ccc(Br)cc12)C(O)=O
. The InChI string is 1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)
. While the provided papers do not detail the specific synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a plausible synthetic route could involve the bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid. This approach aligns with the synthesis of similar brominated coumarin derivatives, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, where bromination is achieved using N-bromosuccinimide. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7